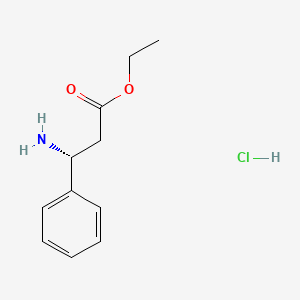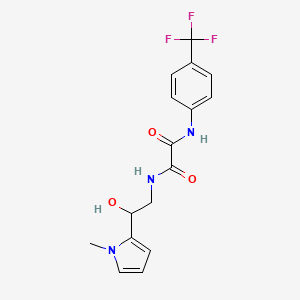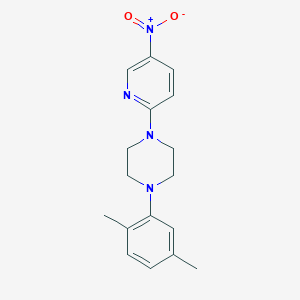
(R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride
Vue d'ensemble
Description
“®-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride” is a type of ester. Esters are widespread in nature and are often associated with pleasant-smelling liquids, responsible for the fragrant odors of fruits and flowers . They are also present in animal fats and in many biologically important molecules .
Synthesis Analysis
Esters are usually prepared from carboxylic acids by the methods already discussed. Carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . A series of amino acid methyl ester hydrochlorides were prepared in good to excellent yields by the room temperature reaction of amino acids with methanol in the presence of trimethylchlorosilane .Molecular Structure Analysis
The molecular structure of esters involves a carbonyl group adjacent to an ether group . The part of the molecule derived from the carboxylic acid has three carbon atoms. It is called propionate (common) or propanoate (IUPAC) .Chemical Reactions Analysis
Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . An ester is hydrolyzed, either by aqueous base or aqueous acid, to yield a carboxylic acid plus an alcohol .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .Applications De Recherche Scientifique
Chemo-Enzymatic Synthesis
Chemo-enzymatic synthesis methods have been developed for producing optically pure compounds, such as (S)-3-hydroxy-3-phenylpropanoic acid, which is a precursor to antidepressant drugs. These methods involve the use of biocatalysts like Porcine pancreas lipase for the resolution of racemic substrates, demonstrating the utility of (R)-3-Amino-3-phenylpropanoic acid ethyl ester hydrochloride in the synthesis of pharmacologically relevant molecules without focusing on their drug use or dosage (Zhao et al., 2014).
Enzyme-Catalyzed Synthesis
Enzymatic procedures have been developed for the efficient synthesis of highly enantiomerically enriched compounds starting from racemic substrates. This highlights the application of this compound in creating chiral building blocks for further chemical transformations, showcasing its role in advancing asymmetric synthesis technologies (Brem et al., 2009).
Preparation of Optically Active Compounds
Research on the preparation of optically active compounds via optical resolutions and preferential crystallization indicates the importance of this compound in obtaining chiral compounds with high optical purity. These methodologies are crucial for the development of enantioselective syntheses, which are fundamental in creating substances for research and industrial applications (Shiraiwa et al., 2007).
Biocatalytic Routes to Chiral Precursors
Biocatalytic routes utilizing commercial lipases have been employed for the synthesis of precursors to β-substituted-γ-amino acids, demonstrating the versatility of this compound in enantioselective synthesis. This approach offers an efficient and practical method for preparing a wide range of optically active compounds, highlighting the role of this compound in the field of biocatalysis (Mukherjee & Martínez, 2011).
Covalently Immobilized Lipases in Enzymatic Resolutions
The use of covalently immobilized lipases for the enzymatic resolution of racemic mixtures further illustrates the application of this compound in stereoselective catalysis. This technique allows for the selective hydrolysis of ester compounds, showcasing the compound's utility in the preparation of enantiomerically pure substances for various scientific purposes (Nagy et al., 2017).
Mécanisme D'action
The mechanism of ester reduction is similar to that of acid chloride reduction in that a hydride ion first adds to the carbonyl group, followed by elimination of alkoxide ion to yield an aldehyde . When ethyl propanoate labeled with 18 O in the ether-like oxygen is hydrolyzed in aqueous NaOH, the 18 O label shows up exclusively in the ethanol product .
Safety and Hazards
Orientations Futures
Amino acid methyl esters are important intermediates in organic synthesis, which have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials . The use of trimethylchlorosilane (TMSCl) with methanol at room temperature is an efficient reagent for esterification of amino acids of all classes . This method is advantageous due to its easy operation, mild reaction conditions, simple workup, and good to excellent yields .
Propriétés
IUPAC Name |
ethyl (3R)-3-amino-3-phenylpropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSZQDTVNRNXKB-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2578197.png)
![(2R,3R)-2-[(1-But-2-ynoylpiperidin-4-yl)methyl]oxolane-3-carboxamide](/img/structure/B2578198.png)
![2-(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-phenylacetamide](/img/structure/B2578199.png)

![ethyl 2-[5-oxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]propanoate](/img/structure/B2578203.png)

![4-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)butanamide](/img/structure/B2578205.png)
![2-(2-fluorophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2578208.png)

![2-Chloro-N-[(1-ethylpyrazol-4-yl)methyl]-N-(4-methylcyclohexyl)acetamide](/img/structure/B2578211.png)
![N-(4-ethoxyphenyl)-N'-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}urea](/img/structure/B2578213.png)

![3-(3,4-dimethylphenyl)-5-(2-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2578216.png)